2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

Catalog No.
S847204
CAS No.
1803582-56-0
M.F
C12H13ClN2O
M. Wt
236.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochlorid...

CAS Number

1803582-56-0

Product Name

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

IUPAC Name

2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7 g/mol

InChI

InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H

InChI Key

JKKKTGWYUHEUPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring and an amino group attached to a phenolic structure. The molecular formula for this compound is C12H12N2OHClC_{12}H_{12}N_{2}O\cdot HCl, indicating the presence of hydrochloric acid in its salt form. This compound is typically encountered as a white to off-white solid and is soluble in water, making it suitable for various applications in medicinal chemistry and biological studies .

Safety information on 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is not publicly available. Due to the presence of a pyridine ring, it's advisable to handle it with caution, as some pyridine derivatives can be toxic or irritating [].

Typical of amines and phenols, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides, which may enhance bioactivity.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives, altering its reactivity and biological properties .

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride exhibits notable biological activities. Research indicates that compounds with similar structures often show:

  • Antimicrobial Properties: Many pyridine derivatives have been studied for their ability to inhibit bacterial growth.
  • Anticancer Activity: Some studies suggest that this class of compounds may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Certain derivatives have been linked to neuroprotective actions, potentially beneficial in treating neurodegenerative diseases .

The synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride can be accomplished through several methods:

  • Direct Amination: Reaction of 2-formylphenol with pyridin-2-amine in the presence of an acid catalyst can yield the desired product.
  • Reductive Amination: Using an aldehyde or ketone with pyridin-2-amine followed by reduction can also lead to the formation of this compound.
  • Multistep Synthesis: Starting from commercially available precursors, various synthetic routes can be employed involving protection-deprotection strategies, oxidation, and substitution reactions .

This compound finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.
  • Research: Used as a reference standard in biological assays and pharmacological studies.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride focus on its binding affinities with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes have shown promising results, particularly in pharmacological contexts.
  • Receptor Binding: Studies have explored its interaction with neurotransmitter receptors, which may elucidate its neuroprotective effects .

Several compounds share structural similarities with 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-AminophenolAmino group on phenolic ringUsed primarily in dye synthesis
4-AminopyridineAmino group on pyridine ringExhibits different biological activities
3-PyridinemethanolHydroxymethyl group on pyridineKnown for its use in organic synthesis
2-(Aminomethyl)phenolSimilar amine and phenolic structureLess soluble than 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

This table highlights the uniqueness of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, particularly its dual functionality as both a phenolic and an amine compound, which may contribute to its diverse biological activities .

The compound’s chemical identity is defined by its distinct molecular architecture and systematic nomenclature.

Structural Characteristics

The molecule consists of two aromatic systems:

  • A phenol moiety (C₆H₅OH) substituted at the ortho position with an aminomethyl group (-CH₂NH-).
  • A pyridin-2-yl group (C₅H₄N) linked via the amino nitrogen.
    The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated amine group.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-[(pyridin-2-ylamino)methyl]phenol hydrochloride
Molecular FormulaC₁₂H₁₃ClN₂O
Molecular Weight236.70 g/mol
SMILES NotationOC1=CC=CC=C1CNC2=NC=CC=C2.[H]Cl
Crystal SystemOrthorhombic

The twist angle between the phenolic and pyridyl rings measures 50.33° in crystalline form, facilitating intramolecular hydrogen bonding between the phenolic oxygen and pyridyl nitrogen.

Unit Cell Parameters and Space Group Determination

The single-crystal X-ray diffraction analysis of 2-{[(Pyridin-2-yl)amino]methyl}phenol provides fundamental crystallographic parameters essential for understanding its solid-state structure [1]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, belonging to the primitive lattice type. The unit cell parameters determined at 295 K using Mo Kα radiation (λ = 0.71073 Å) are: a = 6.3331(4) Å, b = 10.6761(9) Å, and c = 15.3714(10) Å [1].

The unit cell volume is 1039.30(13) ų, containing four formula units (Z = 4), which corresponds to a calculated density of 1.280 Mg m⁻³ [1]. The absorption coefficient is relatively low at 0.08 mm⁻¹, indicating minimal X-ray absorption by the organic structure. The refinement statistics demonstrate high-quality data collection, with an R-factor of 0.043 for reflections with I > 2σ(I) and a goodness of fit of 1.04 [1].

Data collection yielded 10,221 measured reflections, from which 1,391 independent reflections were obtained with an internal R-factor (Rint) of 0.047 [1]. Among these, 887 reflections showed intensities greater than 2σ(I), providing a robust structural foundation. The structure was solved using direct methods and refined using full-matrix least-squares techniques [1].

Hydrogen Bonding Network Topology

The crystal structure reveals a sophisticated hydrogen bonding network that significantly influences the supramolecular architecture and packing arrangement [1]. Two distinct hydrogen bonding interactions govern the structural organization: intramolecular and intermolecular hydrogen bonds.

The intramolecular hydrogen bond is formed between the phenolic hydroxyl group (O1) and the pyridine nitrogen atom (N1), creating an eight-membered ring motif [1]. The geometric parameters for this interaction are: O1—H1⋯N1 with D—H = 0.85(1) Å, H⋯A = 1.83(2) Å, D⋯A = 2.658(3) Å, and an angle of 166(5)° [1]. This intramolecular interaction stabilizes the molecular conformation and contributes to the overall structural rigidity.

The intermolecular hydrogen bonding network involves the amino nitrogen atom (N2) as a donor to the phenolic oxygen atom (O1) of an adjacent molecule [1]. The parameters for this interaction are: N2—H2⋯O1ⁱ with D—H = 0.88(1) Å, H⋯A = 2.06(1) Å, D⋯A = 2.928(3) Å, and an angle of 172(3)° [1]. This hydrogen bond leads to the formation of a helical chain structure that propagates along the crystallographic a-axis [1].

The combination of these hydrogen bonding interactions creates a three-dimensional network that contributes to the crystal stability and influences the physical properties of the compound. The aromatic rings within the molecule exhibit a significant twist angle of 50.33(15)° along the –CH₂–NH– single bond, which affects the overall molecular geometry and packing efficiency [1].

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

The proton nuclear magnetic resonance (¹H NMR) spectroscopic analysis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride reveals characteristic signal patterns that confirm the molecular structure and provide insights into the chemical environment of different proton populations [2] [3]. The phenolic hydroxyl proton typically appears as a broad singlet in the downfield region between 9.5 and 11.5 ppm, reflecting the deshielding effect of the oxygen atom and potential hydrogen bonding interactions [4] [5].

The amino proton exhibits a characteristic chemical shift range of 5.5-6.5 ppm, appearing as a multiplet due to coupling with adjacent protons [2] [4]. The methylene bridge protons (–CH₂–) connecting the phenolic and pyridine moieties resonate between 4.2 and 4.8 ppm, typically as a singlet or slightly split multiplet depending on the magnetic environment [3] [5].

The pyridine ring protons display distinct chemical shifts characteristic of their positions: H-2 appears at 8.4-8.6 ppm as the most downfield signal due to the proximity to the electronegative nitrogen atom [5] [6]. The H-3 and H-5 protons resonate at 7.1-7.3 ppm, while H-4 appears slightly more downfield at 7.6-7.8 ppm. The H-6 proton exhibits the most upfield shift among pyridine protons at 6.8-7.0 ppm [5] [6].

The phenyl ring protons show characteristic aromatic chemical shifts: H-3 appears at 6.7-6.9 ppm, H-4 at 7.1-7.3 ppm, H-5 at 6.8-7.0 ppm, and H-6 at 6.9-7.1 ppm [5] [6]. The chemical shift variations reflect the electronic effects of the hydroxyl and aminomethyl substituents on the aromatic system.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [3] [5]. The methylene carbon typically resonates between 45-50 ppm, consistent with an amino-substituted methylene carbon [5]. The pyridine carbon atoms exhibit chemical shifts characteristic of their positions: C-2 appears at 149-155 ppm, C-3 and C-5 at 122-126 ppm, C-4 at 136-140 ppm, and C-6 at 120-124 ppm [5] [6].

The phenyl carbon atoms show typical aromatic chemical shifts: C-3 at 115-119 ppm, C-4 at 130-134 ppm, C-5 at 119-123 ppm, and C-6 at 128-132 ppm [5] [6]. The quaternary carbon bearing the hydroxyl group typically appears around 155-160 ppm, significantly downfield due to the electron-withdrawing effect of the oxygen atom [5].

IR Vibrational Mode Correlation Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride [7] [8]. The stretching vibrations of the phenolic O-H group appear as a strong, broad absorption band in the 3200-3600 cm⁻¹ region, with the breadth reflecting hydrogen bonding interactions and the strength indicating the prominent nature of this functional group [7] [8].

The amino N-H stretching vibrations manifest as medium-intensity, sharp bands in the 3300-3500 cm⁻¹ region [7] [8]. The sharpness of these bands contrasts with the broad O-H stretching, indicating less extensive hydrogen bonding involvement of the amino group. The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region, while the methylene C-H stretching vibrations occur at slightly lower frequencies in the 2800-3000 cm⁻¹ range [7] [8].

The aromatic C=C stretching vibrations produce strong absorption bands in the 1580-1650 cm⁻¹ region, characteristic of conjugated aromatic systems [7] [8]. The pyridine C=N stretching vibrations appear as strong bands in the 1560-1590 cm⁻¹ region, reflecting the heterocyclic nature of the pyridine ring [7] [8].

The phenolic C-O stretching vibrations manifest as strong absorption bands in the 1200-1300 cm⁻¹ region, while the amino C-N stretching vibrations appear as medium-intensity bands in the 1250-1350 cm⁻¹ range [7] [8]. The N-H bending vibrations occur in the 1580-1650 cm⁻¹ region, often overlapping with aromatic C=C stretching modes [7] [8].

The aromatic C-H bending vibrations produce medium-intensity bands in the 1450-1550 cm⁻¹ region, while the methylene C-H bending vibrations appear at 1350-1450 cm⁻¹ [7] [8]. The pyridine ring breathing vibrations occur as medium-intensity bands in the 990-1040 cm⁻¹ region, characteristic of the pyridine heterocycle [7] [8].

The phenyl ring deformation vibrations appear as medium-intensity bands in the 800-900 cm⁻¹ region, while the out-of-plane bending vibrations of aromatic C-H groups produce strong absorption bands in the 750-850 cm⁻¹ range [7] [8]. These fingerprint region vibrations provide valuable information for structural confirmation and purity assessment [7] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride [9] [10]. Under positive ion electrospray ionization conditions, the compound exhibits a protonated molecular ion peak at m/z 236 [M+H]⁺, confirming the molecular weight of the hydrochloride salt [9] [10].

The primary fragmentation pathway involves the loss of hydrogen chloride (HCl) from the protonated molecular ion, yielding a base peak at m/z 200 [M-HCl]⁺ with high relative intensity [9] [10]. This fragmentation reflects the ionic nature of the hydrochloride salt and the relative ease of HCl elimination under mass spectrometric conditions [9] [10].

Subsequent fragmentation of the m/z 200 ion proceeds through multiple pathways [9] [10]. The loss of a hydrogen atom yields m/z 199 [M-HCl-H]⁺, while the loss of the aminomethyl group (CH₂NH) produces m/z 185 [M-HCl-CH₂NH]⁺ with moderate relative intensity [9] [10]. The elimination of a formyl group (CHO) results in m/z 171 [M-HCl-CHO]⁺, and the loss of the complete pyridylaminomethyl substituent yields m/z 157 [M-HCl-CH₂NHPy]⁺ [9] [10].

The fragmentation pattern also includes characteristic ions derived from the individual aromatic components [9] [10]. The phenolic portion contributes ions at m/z 107 [phenol-CH₂NH]⁺ and m/z 94 [phenol]⁺, while the pyridine moiety produces ions at m/z 93 [pyridine-CH₂NH]⁺ and m/z 79 [pyridine]⁺ [9] [10].

Additional fragmentation of the pyridine ring system yields ions at m/z 65 [pyridine-CH₂]⁺ and m/z 51 [pyridine-C₂H₄]⁺ [9] [10]. The phenyl ring contributes ions at m/z 78 [phenyl]⁺ and m/z 77 [phenyl-H]⁺, representing tropylium ion formation through hydrogen rearrangement [9] [10].

Dates

Last modified: 04-14-2024

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